molecular formula C5H12O<br>C5H12O<br>CH3CH2CHOHCH2CH3 B084944 3-Pentanol CAS No. 584-02-1

3-Pentanol

Cat. No.: B084944
CAS No.: 584-02-1
M. Wt: 88.15 g/mol
InChI Key: AQIXEPGDORPWBJ-UHFFFAOYSA-N
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Description

3-Pentanol, also known as pentan-3-ol, is a secondary alcohol with the molecular formula C5H12O. It is one of the eight isomers of amyl alcohol and is characterized by a hydroxyl group (-OH) attached to the third carbon of a five-carbon chain. This compound is a colorless liquid with a mild odor and is soluble in water, ethanol, and diethyl ether .

Mechanism of Action

Target of Action

3-Pentanol, also known as Diethyl carbinol , is an organic compound that is primarily involved in the defense mechanisms of plants . It is a component of emitted insect sex pheromones and is produced by plant-associated bacteria, including mainly Bacillus spp. and Pseudomonas spp .

Mode of Action

The mode of action of this compound is primarily through the induction of defense signaling pathways in plants . It primes the salicylic acid (SA) and jasmonic acid (JA) defense signaling pathways . The compound triggers the expression of oxylipin pathway genes .

Biochemical Pathways

This compound affects the salicylic acid (SA) and jasmonic acid (JA) defense signaling pathways in plants . Exposure to this compound upregulates the expression of marker genes PDF1.2 and PR1, indicating that this compound primes these defense signaling pathways . The application of this compound or 2-butanone triggers the expression of oxylipin pathway genes .

Pharmacokinetics

It is known that the compound is volatile , which suggests that it can readily evaporate and disperse in the environment. This property may influence its bioavailability and distribution in the environment.

Result of Action

The result of this compound’s action is the priming of plant defense mechanisms against microbial pathogens and insect pests . By triggering the SA and JA defense signaling pathways, this compound helps to enhance the plant’s innate resistance to a variety of threats .

Action Environment

The action of this compound can be influenced by environmental factors. As a volatile compound, this compound can readily evaporate and disperse in the environment . This means that its action, efficacy, and stability can be affected by factors such as temperature, humidity, and wind conditions. It is recommended to use local and general ventilation and to take precautionary measures against static discharge .

Biochemical Analysis

Biochemical Properties

3-Pentanol interacts with various biomolecules in biochemical reactions. It is an active organic compound produced by plants and is a component of emitted insect sex pheromones . In plants, it has been shown to elicit plant immunity against microbial pathogens .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to trigger plant immunity against a bacterial speck pathogen, Pseudomonas syringae pv. tomato, via salicylic acid and jasmonic acid-dependent signaling pathways in Arabidopsis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, the kinetics and combustion mechanisms of 1-pentanol, 2-pentanol, and this compound triggered by hydroxyl radicals were explored .

Metabolic Pathways

This compound is involved in the branched-chain amino acid pathways. These pathways are extended to produce abiotic longer chain keto acids and alcohols by engineering the chain elongation activity of 2-isopropylmalate synthase .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Pentanol can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves the hydration of pentene in the presence of an acid catalyst. This method is efficient and yields a high purity product .

Chemical Reactions Analysis

Types of Reactions: 3-Pentanol undergoes various chemical reactions, including:

    Oxidation: When oxidized, this compound forms 3-pentanone.

    Reduction: Although less common, this compound can be reduced to pentane under specific conditions.

    Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, PCC (Pyridinium chlorochromate)

    Reduction: NaBH4, LiAlH4

    Substitution: HX (e.g., HCl, HBr)

Major Products Formed:

    Oxidation: 3-Pentanone

    Reduction: Pentane

    Substitution: 3-Pentyl halides

Comparison with Similar Compounds

3-Pentanol can be compared with other similar compounds such as:

Uniqueness of this compound: this compound’s position of the hydroxyl group on the third carbon gives it unique reactivity and physical properties compared to its isomers. Its role as a pheromone and its applications in various industries highlight its versatility .

Properties

IUPAC Name

pentan-3-ol
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InChI

InChI=1S/C5H12O/c1-3-5(6)4-2/h5-6H,3-4H2,1-2H3
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InChI Key

AQIXEPGDORPWBJ-UHFFFAOYSA-N
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Canonical SMILES

CCC(CC)O
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Molecular Formula

Record name 3-PENTANOL
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DSSTOX Substance ID

DTXSID8060400
Record name 3-Pentanol
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Molecular Weight

88.15 g/mol
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Physical Description

Liquid; [Merck Index] Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Record name 3-Pentanol
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Boiling Point

116 °C
Record name 3-PENTANOL
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Flash Point

30 °C c.c.
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Solubility

Solubility in water, g/100ml at 30 °C: 5.5 (moderate)
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Density

Relative density (water = 1): 0.8
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Vapor Density

Relative vapor density (air = 1): 3
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Vapor Pressure

8.77 [mmHg], Vapor pressure, kPa at 20 °C: 0.8
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CAS No.

584-02-1
Record name 3-Pentanol
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Melting Point

-8 °C
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Synthesis routes and methods

Procedure details

126 g of α-ethylacrolein, 300 g of a 30% strength aqueous solution of formaldehyde, 1 g of hydroquinone and 350 g of 1,4-dioxane were combined at 25° C to give a solution. After about 2 hours, 120 g of this solution, which had a pH value of 2-3, were hydrogenated as in Example 1. Analysis of the hydrogenated product gave 55.9% of 2-ethyl-2-methylpropane-1,3-diol and 34% of methylbutanol, relative to the α-ethylacrolein employed.
Quantity
126 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
120 g
Type
reactant
Reaction Step Four
Quantity
350 g
Type
solvent
Reaction Step Five
Yield
34%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-Pentanol?

A1: The molecular formula of this compound is C5H12O, and its molecular weight is 88.15 g/mol.

Q2: Are there any spectroscopic techniques used to characterize this compound?

A2: Yes, several spectroscopic techniques have been employed to study this compound. These include:

  • Infrared (IR) spectroscopy: Used to study hydrogen bonding and self-association behavior in various solvents. [, , , , ]
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the structure and dynamics of this compound, especially in the context of hydrogen bonding. [, , , ]
  • Dielectric Relaxation Spectroscopy (DRS): Used to study the disruption of self-molecular association of this compound in binary mixtures. []

Q3: How does this compound react with Chlorine atoms and hydroxyl radicals in the atmosphere?

A3: this compound is primarily oxidized by Cl atoms and OH radicals in the atmosphere. The dominant pathway (58 ± 3% for OH, 26 ± 2% for Cl) involves attack at the 3-position, forming an α-hydroxyalkyl radical. This radical reacts with oxygen to yield 3-pentanone. []

Q4: Can this compound be used as a starting material for the synthesis of 3-pentanone?

A4: Yes, 3-pentanone can be synthesized from 2-pentene through a multi-step process. This involves the conversion of 2-pentene to amyl acetate, followed by reactions to obtain this compound, which is then dehydrogenated to yield high-purity 3-pentanone. [, , ]

Q5: What are the major products of this compound oxidation initiated by Cl atoms and OH radicals?

A5: The major products of Cl atom initiated oxidation, both in the presence and absence of NOx, include 3-pentanone, propionaldehyde, acetaldehyde, and formaldehyde. For OH radical initiated oxidation in the presence of NOx, the primary products are 3-pentanone, propionaldehyde, and acetaldehyde. []

Q6: Does the concentration of oxygen impact the product yields in this compound oxidation?

A6: Research indicates that the product yields from both Cl and OH radical initiated oxidation of this compound are independent of oxygen concentration across a partial pressure range of 10-700 Torr. []

Q7: Can this compound induce plant resistance to pathogens?

A7: Yes, research suggests that exposure of Arabidopsis seedlings to gaseous this compound can induce systemic resistance against the bacterial pathogen Pseudomonas syringae pv. tomato DC3000. This resistance is mediated through the salicylic acid and jasmonic acid-dependent signaling pathways. []

Q8: How does the structure of this compound influence its interaction with alkylbenzoates?

A8: Dielectric relaxation spectroscopy studies show that the position of the hydroxyl group in this compound influences its interaction with alkylbenzoates. This is evident in the non-linear behavior of dielectric parameters, suggesting hetero-association of the molecules. []

Q9: Has this compound been investigated for use in metal complex synthesis?

A9: Yes, this compound and its derivatives have been utilized in the synthesis of metal complexes. For example, it's a key component in synthesizing dinuclear copper(II) complexes with tetraimidazole ligands and tetranuclear and binuclear manganese(III) complexes. [, , ]

Q10: How does this compound behave as a solvent in binary mixtures?

A10: Studies investigating the physicochemical properties of this compound in binary mixtures with toluene and various isomers of pentanol have revealed:

  • Viscosity: this compound exhibits non-ideal behavior, with viscosity increasing at an increasing rate with higher concentrations of this compound in toluene. []
  • Thermodynamics of Viscous Flow: Excess viscosities and excess free energies of activation for viscous flow follow the order: this compound + toluene > 2-pentanol + toluene > 1-pentanol + toluene. []

Q11: Does the structure of this compound affect its interaction with resorcin[4]arene capsules?

A11: Diffusion NMR studies show that the structure of this compound influences its interaction with resorcin[4]arene hexameric capsules. While some alcohols act as guests and are encapsulated, this compound becomes part of the hexameric structure, enabling magnetization exchange with bulk alcohol molecules. [, ]

Q12: Have there been any computational studies on the autoignition of this compound?

A12: Yes, theoretical studies have investigated the H-abstraction reactions from this compound by H, CH3, HO2, and OH radicals. High-level calculations were used to determine rate constants, which were then incorporated into kinetic models to predict ignition delay times. These models have been validated against experimental data from shock tube experiments. []

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